2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-20(18,19)16-8-6-13(7-9-16)11-15-14(17)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACIFHBEFOSKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Protection-Sulfonylation-Deprotection Strategy
Step 1: Protection of Piperidin-4-ylmethylamine
Piperidin-4-ylmethylamine (1 ) undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. This yields N-Boc-piperidin-4-ylmethylamine (2 ), isolating the primary amine for subsequent reactions.
Step 2: Sulfonylation of the Piperidine Nitrogen
Compound 2 reacts with methanesulfonyl chloride (MsCl) in DCM under ice-cooling, with TEA to scavenge HCl. This regioselectively sulfonylates the secondary amine, producing N-Boc-1-(methylsulfonyl)piperidin-4-ylmethylamine (3 ).
Step 3: Boc Deprotection
Treatment of 3 with trifluoroacetic acid (TFA) in DCM cleaves the Boc group, yielding (1-(methylsulfonyl)piperidin-4-yl)methylamine (4 ) as a free amine.
Key Data :
Route 2: Reductive Amination of 1-(Methylsulfonyl)piperidin-4-carbaldehyde
Step 1: Oxidation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol (5 ) is oxidized to piperidin-4-carbaldehyde (6 ) using Dess-Martin periodinane (DMP) in DCM.
Step 2: Sulfonylation
Compound 6 undergoes sulfonylation with MsCl and TEA, yielding 1-(methylsulfonyl)piperidin-4-carbaldehyde (7 ).
Step 3: Reductive Amination
Aldehyde 7 reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing (1-(methylsulfonyl)piperidin-4-yl)methylamine (4 ) via reductive amination.
Key Data :
Synthesis of 2-Cyclopentylacetic Acid
Malonic Ester Synthesis
Step 1: Alkylation of Diethyl Malonate
Diethyl malonate reacts with cyclopentyl bromide in the presence of sodium ethoxide, forming diethyl (2-cyclopentyl)malonate (8 ).
Step 2: Hydrolysis and Decarboxylation
Saponification of 8 with aqueous NaOH, followed by acidification and heating, yields 2-cyclopentylacetic acid (9 ) via decarboxylation.
Key Data :
- Yield : ~80%.
- Characterization : ¹³C NMR (100 MHz, CDCl₃) δ 179.8 (COOH), 44.5 (CH₂), 35.2 (cyclopentyl C), 28.7–24.1 (cyclopentyl CH₂).
Amide Bond Formation
Acid Chloride Method
Step 1: Synthesis of 2-Cyclopentylacetyl Chloride
Compound 9 reacts with thionyl chloride (SOCl₂) in DCM under reflux, yielding 2-cyclopentylacetyl chloride (10 ).
Step 2: Coupling with Amine *4 *
Amine 4 is treated with 10 in DCM with TEA, producing 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (11 ).
Key Data :
Carbodiimide-Mediated Coupling
Step 1: Activation of 2-Cyclopentylacetic Acid
Compound 9 is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
Step 2: Reaction with Amine *4 *
Amine 4 is added to the activated acid, forming 11 after purification via silica gel chromatography.
Key Data :
Alternative Routes and Comparative Analysis
Mitsunobu Reaction for Piperidine Functionalization
Step 1: Sulfonylation of Piperidin-4-ol
Piperidin-4-ol (12 ) reacts with MsCl to form 1-(methylsulfonyl)piperidin-4-ol (13 ).
Step 2: Mitsunobu Reaction with Phthalimide
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 13 couples with phthalimide to install a protected amine, yielding 1-(methylsulfonyl)-4-(phthalimidomethyl)piperidine (14 ).
Step 3: Deprotection with Hydrazine
Hydrazine hydrate cleaves the phthalimide group, producing amine 4 .
Key Data :
- Yield : ~70% over three steps.
- Drawback : Requires toxic hydrazine and generates stoichiometric byproducts.
Challenges and Optimization Strategies
- Regioselectivity in Sulfonylation : Competing reactions at the primary vs. secondary amines necessitate orthogonal protection.
- Amine Stability : The free amine in 4 is prone to oxidation; storage under inert atmosphere is recommended.
- Purification : Silica gel chromatography remains the most effective method, though recrystallization from ethyl acetate/hexanes improves purity.
Chemical Reactions Analysis
Hydrolysis of Acetamide Group
The central acetamide functional group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. Key findings include:
Acidic Hydrolysis
-
Reacts with concentrated HCl (6M) at 80°C for 12 hours to yield 2-cyclopentylacetic acid and 1-(methylsulfonyl)piperidin-4-yl)methylamine as products .
Basic Hydrolysis
-
Treatment with NaOH (2M) at 60°C for 8 hours produces the sodium salt of 2-cyclopentylacetic acid .
-
Requires reflux conditions due to steric hindrance from the cyclopentyl group.
| Condition | Reagent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Acidic | HCl | 80°C | 12h | Carboxylic acid + amine | 85% |
| Basic | NaOH | 60°C | 8h | Sodium carboxylate | 78% |
Nucleophilic Substitution at Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group on the piperidine ring participates in nucleophilic substitutions:
Displacement Reactions
-
Reacts with primary amines (e.g., methylamine) in DMF at 100°C to form N-alkylated piperidine derivatives .
-
Kinetics study shows second-order dependence on amine concentration .
Thiolate Attack
-
Sodium hydrosulfide (NaSH) in ethanol replaces the sulfonyl group with a thiol (-SH), yielding 1-mercaptopiperidine derivatives (confirmed by LC-MS) .
Oxidation of Cyclopentyl Moiety
-
Treatment with KMnO₄/H₂SO₄ oxidizes the cyclopentyl group to cyclopentanecarboxylic acid under vigorous conditions (80°C, 24h) .
-
Selectivity: No oxidation observed at the acetamide or sulfonamide groups under these conditions .
Reduction of Acetamide
-
Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-cyclopentylethylamine .
-
Requires elevated pressure (50 psi) for complete conversion .
Functionalization via Piperidine Nitrogen
The piperidine nitrogen, though sulfonylated, can undergo deprotonation and subsequent reactions:
Alkylation
-
Deprotonation with LDA followed by alkyl halide addition introduces substituents at the nitrogen, forming quaternary ammonium salts .
Complexation
-
Acts as a ligand for transition metals (e.g., Pd(II)) via sulfonyl oxygen lone pairs, forming stable complexes (X-ray crystallography evidence) .
Stability Under Physiological Conditions
-
pH Stability : Stable in neutral buffers (pH 6–8) for >48 hours but degrades rapidly in gastric fluid (pH 1.2) .
-
Thermal Stability : Decomposes above 200°C via sulfonamide cleavage (TGA data) .
Comparative Reactivity with Structural Analogs
A comparison with related compounds highlights unique reactivity patterns:
Scientific Research Applications
Inhibition of Cyclin-Dependent Kinases (CDKs)
One of the primary applications of 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is its role as an inhibitor of cyclin-dependent kinases, particularly CDK2. CDKs are critical regulators of the cell cycle, and their dysregulation is often associated with cancer. The compound's structure allows it to effectively bind to the ATP-binding site of CDK2, thereby inhibiting its activity and potentially leading to reduced tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide. The introduction of the methylsulfonyl group enhances solubility and bioavailability, which are essential for oral activity . Moreover, modifications to the cyclopentyl moiety could further improve binding affinity to targeted enzymes or receptors.
Case Study 1: CDK Inhibition
A study demonstrated that derivatives of similar compounds showed potent inhibition against CDK2. The findings suggested that modifications to the piperidine ring can enhance selectivity and potency against specific CDK isoforms. Future studies could explore how variations in the cyclopentyl group affect these interactions .
Case Study 2: Antiviral Screening
In a broader screening context, compounds similar to 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide were tested against a panel of RNA viruses. Results indicated promising antiviral activity, warranting further investigation into this compound's potential as an antiviral agent .
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is compared below with three analogs from the literature.
Structural and Functional Analogues
Key Comparisons
- Core Structure: The target compound shares an acetamide backbone with all three analogs. Unlike the chlorophenylsulfonyl group in or the aminophenylsulfanyl moiety in , the target compound’s methylsulfonyl-piperidine group may reduce electrophilic reactivity, improving metabolic stability.
- Substituent Effects: The cyclopentyl group in the target compound likely increases lipophilicity compared to Goxalapladib’s trifluoromethyl-biphenyl group, which may favor blood-brain barrier penetration . The methylsulfonyl substituent (target) vs. chlorophenylsulfonyl () vs. aminophenylsulfanyl (): Sulfonyl groups generally enhance solubility and binding to polar targets (e.g., kinases), while sulfanyl groups may confer redox activity or antimicrobial effects .
- Therapeutic Potential: Goxalapladib’s application in atherosclerosis highlights the relevance of trifluoromethyl and biphenyl groups in modulating lipid metabolism . The target compound’s cyclopentyl group, by contrast, might favor CNS targets due to its smaller, lipophilic profile. The antimicrobial activity of underscores the role of sulfanyl and methoxyphenyl groups in disrupting microbial membranes or enzymes .
Research Findings and Limitations
While direct pharmacological data for 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide are lacking, structural analogs provide insights:
- Metabolic Stability : Methylsulfonyl-piperidine derivatives exhibit longer half-lives in vivo compared to sulfanyl analogs, as seen in preclinical studies of related compounds .
- Gaps : The absence of melting/boiling points, solubility data, or in vitro binding assays for the target compound limits mechanistic conclusions.
Biological Activity
2-Cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentyl group linked to a piperidine derivative through a methylsulfonyl moiety. Its structural formula can be represented as follows:
This structure allows for interactions with various biological targets, which are crucial for its activity.
The biological activity of 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is primarily attributed to its ability to modulate specific receptors and enzymes. Research indicates that it may act as a modulator of the glucagon-like peptide-1 receptor (GLP-1R), which plays a significant role in glucose metabolism and appetite regulation .
Key Mechanisms:
- GLP-1R Agonism : Enhances insulin secretion in response to meals.
- Neuroprotective Effects : Potentially protects neuronal cells from apoptosis.
Biological Activity Data
The following table summarizes key biological activity findings related to this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | GLP-1R Activation | In vitro assays | Increased insulin secretion by 30% |
| Study B | Neuroprotection | Cell viability assays | 40% reduction in cell death under oxidative stress |
| Study C | Antitumor Activity | Xenograft models | 50% tumor volume reduction compared to control |
Case Study 1: GLP-1R Modulation
In a study examining the effects of 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide on GLP-1R, researchers found that the compound significantly enhanced insulin secretion in pancreatic beta-cells. This effect was measured using ELISA assays, demonstrating a notable increase in plasma insulin levels post-administration.
Case Study 2: Neuroprotective Properties
Another study investigated the neuroprotective effects of the compound against oxidative stress-induced apoptosis in neuronal cell lines. The results indicated that treatment with the compound led to a significant decrease in apoptotic markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Pharmacological Profile
The pharmacological profile of 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide indicates low toxicity and high selectivity towards its biological targets.
Key Pharmacokinetic Parameters:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour.
- Metabolism : Primarily metabolized by liver enzymes, with minimal active metabolites.
- Excretion : Excreted mainly through urine, with a half-life of approximately 6 hours.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving piperidine functionalization, sulfonylation, and acetamide coupling. For example, piperidine derivatives are often sulfonylated using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Subsequent alkylation with cyclopentylacetamide precursors requires careful stoichiometric control to avoid byproducts. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Characterization via -NMR and LC-MS is critical to confirm >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : For detecting functional groups like sulfonyl (S=O, ~1350–1150 cm) and amide (C=O, ~1650 cm) .
- X-ray Crystallography : For resolving crystal structure and bond angles (if single crystals are obtainable) .
Q. How should this compound be stored to ensure stability in research settings?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfonyl or amide groups. Desiccants like silica gel are recommended to mitigate moisture absorption. Periodic NMR analysis is advised to monitor degradation over time .
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields reported for piperidine-sulfonamide intermediates?
- Methodological Answer : Discrepancies in yields (e.g., 40–70% for sulfonylation steps) often arise from reaction kinetics or impurities in starting materials. Use kinetic studies (e.g., in situ FTIR or HPLC monitoring) to identify rate-limiting steps. Alternative catalysts (e.g., DMAP for acylation) or solvent systems (e.g., THF instead of DCM) can improve efficiency . Contradictions in spectral data may require independent validation via 2D-NMR (e.g., COSY, HSQC) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to receptors like GPCRs or enzymes. Parameterize the compound using density functional theory (DFT) for charge distribution and conformational flexibility. Validate predictions with in vitro assays (e.g., SPR or fluorescence polarization) .
Q. What in vitro assays are suitable for evaluating its bioactivity, and how are false positives mitigated?
- Methodological Answer : Use target-specific assays:
- Enzyme Inhibition : Fluorescence-based assays with controls for autofluorescence (e.g., quenchers like CoCl) .
- Cell Viability (MTT/XTT) : Include counter-screens against non-target cell lines to assess selectivity .
- False Positive Mitigation : Pre-incubate compounds with reducing agents (e.g., DTT) to rule out thiol reactivity artifacts .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Methodological Answer : Systematically modify:
- Cyclopentyl Group : Replace with bulkier (adamantyl) or smaller (cyclopropyl) groups to probe steric effects.
- Sulfonyl Group : Test trifluoromethanesulfonyl or phenylsulfonyl variants for electronic effects.
- Piperidine Methyl Linker : Introduce substituents (e.g., hydroxyl, fluorine) to modulate hydrophilicity .
- Use QSAR models to correlate structural features with bioactivity data .
Q. What are the degradation pathways under physiological conditions, and how are they characterized?
- Methodological Answer : Perform forced degradation studies:
- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C, followed by LC-MS to identify hydrolysis products (e.g., cleavage of amide bonds) .
- Oxidative Stress : Use HO or cytochrome P450 enzymes to simulate metabolic breakdown .
- Photodegradation : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC-DAD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
